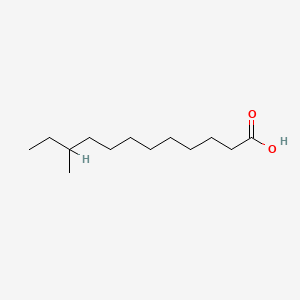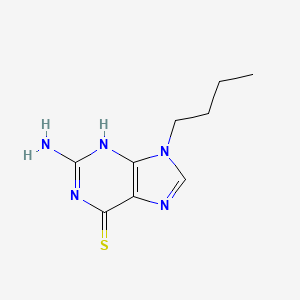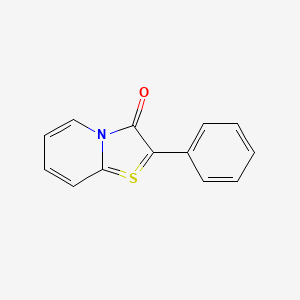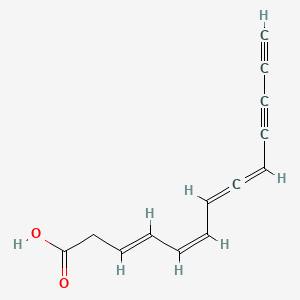
Mycomycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mycomycin is a straight-chain polyunsaturated fatty acid comprising tridecanoic acid having (E)- and (Z)-double bonds at positions 3 and 5 respectively, an allenic system at positions 7-9 and triple bonds at positions 10 and 12. It is a long-chain fatty acid, a polyunsaturated fatty acid, a straight-chain fatty acid, an acetylenic fatty acid, an allenic fatty acid and a terminal acetylenic compound.
Applications De Recherche Scientifique
Therapeutic Drug Monitoring
Vancomycin is recognized for its essential role in treating severe Gram-positive infections. However, its therapeutic effectiveness is closely tied to appropriate dosing strategies, as improper dosing can lead to therapeutic failure, bacterial resistance, and toxicity. Therapeutic drug monitoring (TDM) is a critical component of vancomycin therapy management, especially in specific patient subpopulations. While implementation in clinical practice faces challenges due to the absence of consensus and cohesive documents, TDM is acknowledged as crucial for ensuring optimal therapeutic outcomes. The evidence for vancomycin TDM presents a moderate level with substantial practical recommendations, particularly in neonates, pediatric patients, and individuals with renal impairment. However, further research is needed to address knowledge gaps and optimize vancomycin dosing and monitoring practices (Monteiro et al., 2018).
Population Pharmacokinetics
Vancomycin's population pharmacokinetics have been extensively studied, revealing a consensus on structural models and covariates impacting its pharmacodynamics. In neonates and infants, a one-compartment model is predominantly used, while adults are more commonly modeled using a two-compartment approach. Key covariates such as age, creatinine clearance, and body weight are consistently included in most pharmacokinetic models. These models underline the significant interindividual variability in clearance and volume of distribution, emphasizing the importance of individualized dosing regimens based on patient-specific characteristics. The review of population pharmacokinetic models offers valuable insights for clinicians and researchers aiming to optimize vancomycin dosage, particularly highlighting the need for dosage adjustments based on age, body weight, and renal function (Marsot et al., 2012).
Propriétés
Numéro CAS |
544-51-4 |
|---|---|
Nom du produit |
Mycomycin |
Formule moléculaire |
C13H10O2 |
Poids moléculaire |
198.22 g/mol |
InChI |
InChI=1S/C13H10O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h1,5,7-11H,12H2,(H,14,15)/b9-8-,11-10+ |
Clé InChI |
APNPVBXEWGCCLU-QNRZBPGKSA-N |
SMILES isomérique |
C#CC#CC=C=C/C=C\C=C\CC(=O)O |
SMILES |
C#CC#CC=C=CC=CC=CCC(=O)O |
SMILES canonique |
C#CC#CC=C=CC=CC=CCC(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



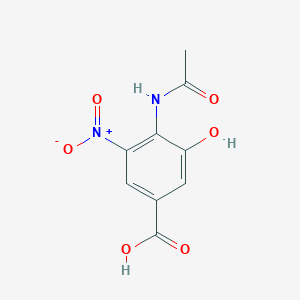
![1-(4-fluorophenyl)-N-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B1230789.png)

![5-[[4-(Diethylamino)anilino]methylidene]-1-(2-furanylmethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1230791.png)

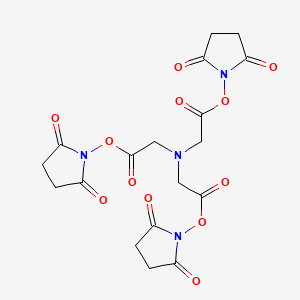

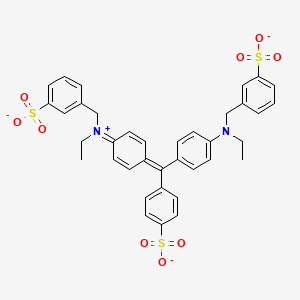
![N-[2-[4-(dimethylamino)phenyl]-4-oxo-1,2-dihydroquinazolin-3-yl]carbamic acid ethyl ester](/img/structure/B1230800.png)
